molecular formula C11H12O4 B8401982 2-(Isopropoxy-carbonyloxy)benzaldehyde

2-(Isopropoxy-carbonyloxy)benzaldehyde

Cat. No. B8401982
M. Wt: 208.21 g/mol
InChI Key: KHHWBACRICAIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314081B2

Procedure details

To a solution of salicylaldehyde (10.39 g, 85.08 mmol) and pyridine (7.57 mL, 1.1 eq.) in dichloromethane (40 mL) in a 250 mL round-bottom flask was added a solution of 1M isopropyl chloroformate in toluene (93.60 mL, 1.1 eq.) slowly in 20 minutes to maintain the internal temperature below −25° C. using a cold bath of dry ice/acetone. White precipitate began to form during the addition and more precipitate was seen after the addition was complete. The mixture was removed from the cold bath and stirred for 2 hours with the application of a slow increase of temperature. Subsequently, the reaction mixture was evaporated to half the volume on a rotary evaporator, diluted with ethyl acetate (50 mL), washed with ice cold water (2×100 mL), 1N NaOH (3×50 mL), ice water (2×50 mL) and cold brine (1×100 mL), dried over anhydrous MgSO4 and evaporated on a rotary evaporator to produce 15.85 g (88%) of yellow oil. The carbonate (10.52 g) was distilled in high vacuum to yield 9.32 g of colorless oil (b.p. 101-103° C./0.8 torr). 1H NMR (300 MHz, CDCl3): δ 10.22 (s, 1H), 7.92 (dd, J=2.1, 7.5 Hz, 1H), 7.68 (dt, J=2.1, 7.5 Hz, 1H),7.47 (t, J=7.5 Hz, 1H), 7.32 (d, J=7.5 Hz, 1H), 5.04 (m, 1H), 1.45 (d, J=6.3 Hz, 6H).
Quantity
10.39 g
Type
reactant
Reaction Step One
Quantity
7.57 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93.6 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].N1C=CC=CC=1.Cl[C:17]([O:19][CH:20]([CH3:22])[CH3:21])=[O:18].C1(C)C=CC=CC=1.C(=O)=O.CC(C)=O>ClCCl>[CH:20]([O:19][C:17]([O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[CH:1]=[O:9])=[O:18])([CH3:22])[CH3:21] |f:4.5|

Inputs

Step One
Name
Quantity
10.39 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
7.57 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC(C)C
Name
Quantity
93.6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours with the application of
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below −25° C.
CUSTOM
Type
CUSTOM
Details
to form during the addition and more precipitate
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
The mixture was removed from the cold bath
TEMPERATURE
Type
TEMPERATURE
Details
a slow increase of temperature
CUSTOM
Type
CUSTOM
Details
Subsequently, the reaction mixture was evaporated to half the volume
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
washed with ice cold water (2×100 mL), 1N NaOH (3×50 mL), ice water (2×50 mL) and cold brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)OC(=O)OC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.85 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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